molecular formula C9H11FO3 B8171050 2-(3-Fluoro-4-methoxyphenoxy)ethanol

2-(3-Fluoro-4-methoxyphenoxy)ethanol

Cat. No.: B8171050
M. Wt: 186.18 g/mol
InChI Key: DWQOTDYCYHSZPN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenoxy)ethanol is a substituted phenoxyethanol derivative characterized by a fluoro group at the 3-position and a methoxy group at the 4-position of the phenyl ring, linked via an ether bond to an ethanol moiety. The fluoro and methoxy substituents likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for drug discovery or material science applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-9-3-2-7(6-8(9)10)13-5-4-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOTDYCYHSZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenoxy)ethanol typically involves the reaction of 3-fluoro-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluoro-4-methoxyphenoxy)ethanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenoxy)acetaldehyde or 2-(3-Fluoro-4-methoxyphenoxy)acetic acid.

    Reduction: Formation of 2-(3-Fluoro-4-methoxyphenoxy)ethanol or 2-(3-Fluoro-4-methoxyphenoxy)ethyl ether.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenoxy)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Fluoro-4-methoxyphenoxy)ethanol with structurally related compounds, focusing on substituents, molecular properties, and functional differences.

Table 1: Structural and Functional Comparison of Phenoxyethanol Derivatives

Compound Name Substituents (Phenyl Ring) Linkage Type Molecular Formula Molecular Weight Key Properties/Applications References
2-(3-Fluoro-4-methoxyphenoxy)ethanol 3-F, 4-OCH3 Ether C9H11FO3 186.18* Hypothesized high lipophilicity N/A
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol 3-Cl, 4-(4-F-benzyloxy), 5-OCH3 Amine C17H18ClFNO3 338.78 Potential CNS activity; ethanolamine backbone
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol 3-Br, 5-OCH2CH3, 4-(2-F-benzyloxy) Amine C18H20BrFNO3 412.26 Bulky substituents may hinder membrane permeability
[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol 3-OCH3, 4-OCH2CF3 Methanol C10H11F3O3 236.19 Trifluoroethoxy enhances electron-withdrawing effects
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl) Ether C18H30O3 294.43 High steric bulk; used in surfactants/R&D
2-(3-Fluoro-4-methoxyphenyl)ethanol 3-F, 4-OCH3 Direct C-link C9H11FO2 170.18 Simpler structure; research applications

*Note: Molecular weight calculated based on structural analogy.

Key Comparative Insights:

Substituent Effects: Halogen vs. Trifluoroethoxy vs. Methoxy: The trifluoroethoxy group in [3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitutions compared to methoxy .

Linkage Type: Ether vs. Amine: Ether-linked derivatives (e.g., 2-(3-Fluoro-4-methoxyphenoxy)ethanol) generally exhibit lower hydrogen-bonding capacity and higher metabolic resistance than amine-linked analogs (e.g., and ), which may favor blood-brain barrier penetration in pharmaceuticals .

Steric and Solubility Considerations: Bulky groups like 1,1,3,3-tetramethylbutyl in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol significantly increase steric hindrance, reducing solubility but enhancing surfactant properties . Ethanolamine derivatives () with amino linkages may exhibit higher water solubility due to hydrogen bonding, albeit at the cost of increased metabolic susceptibility.

Toxicity and Safety: Alkoxyethanol derivatives (e.g., 2-methoxyethanol in ) are associated with developmental toxicity, but fluorination may mitigate such risks by altering metabolic pathways .

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